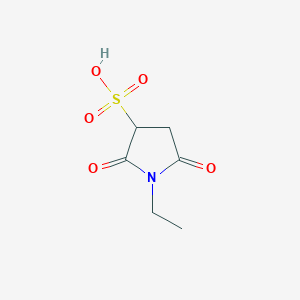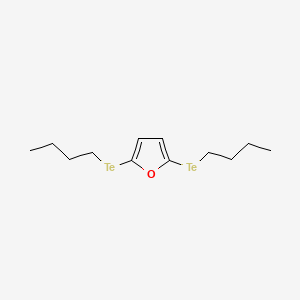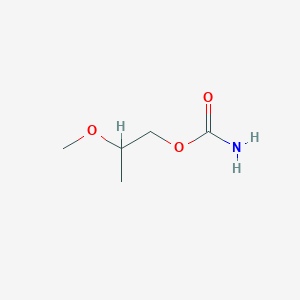
2-Methoxypropyl carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxypropyl carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. The unique structure of this compound, which includes a methoxypropyl group attached to the carbamate moiety, imparts specific chemical properties that make it valuable in different scientific and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of methoxypropylamine with carbon dioxide in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the formation of the carbamate ester. Another method involves the reaction of methoxypropyl alcohol with an isocyanate, such as methyl isocyanate, to form the desired carbamate.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous synthesis processes. For example, the reaction of carbon dioxide with methoxypropylamine can be carried out in a continuous flow reactor, which allows for efficient and scalable production. The use of catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, can enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxypropyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methoxypropyl carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-methoxypropyl carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, carbamate-based drugs can inhibit cholinesterase enzymes, which play a role in neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Ethyl carbamate: Used in the synthesis of pharmaceuticals and as a solvent.
Methyl carbamate: Commonly used in the production of pesticides and herbicides.
Phenyl carbamate: Utilized in the synthesis of polymers and as a stabilizer in various formulations.
Uniqueness: 2-Methoxypropyl carbamate stands out due to its specific methoxypropyl group, which imparts unique chemical properties. This group enhances the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications. Additionally, the compound’s ability to form stable carbamate-enzyme complexes makes it valuable in medicinal chemistry and drug design .
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
2-methoxypropyl carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
InChI-Schlüssel |
SCJASEYFWGAZAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)

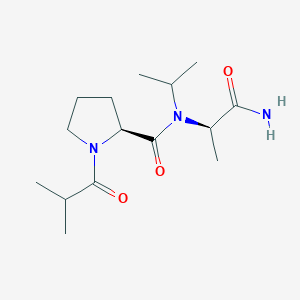
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
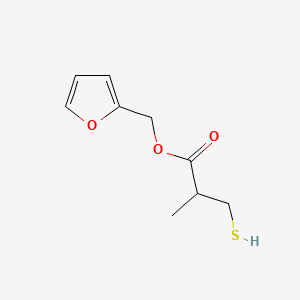

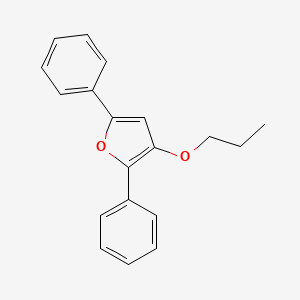
![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/no-structure.png)

